molecular formula C25H27N3O B7535714 N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

Cat. No.: B7535714
M. Wt: 385.5 g/mol
InChI Key: RAAFPLQLPJJNHM-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a quinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide typically involves multiple steps. One common method includes the following steps :

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Quinoline Moiety: The quinoline moiety is synthesized through a series of condensation reactions.

    Coupling Reactions: The final step involves coupling the piperidine and quinoline moieties to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with neurodegenerative diseases . The molecular targets and pathways involved include the active site of acetylcholinesterase and the cholinergic signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its combination of a piperidine ring, benzyl group, and quinoline moiety sets it apart from other similar compounds .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(24-20-9-4-5-11-22(20)27-23-12-6-10-21(23)24)26-19-13-15-28(16-14-19)17-18-7-2-1-3-8-18/h1-5,7-9,11,19H,6,10,12-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAFPLQLPJJNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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